
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in the 1970s and has been used clinically for over 30 years. The purpose of
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Applications:
In the field of antibiotics, particularly cephem antibiotics, derivatives of isoxazoles, similar to (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate, have been synthesized and studied. These derivatives are key components in the development of fourth-generation cephem antibiotics (Tatsuta et al., 1994).
Studies on isochroman derivatives, which are structurally related to the compound , have revealed their potential in crystallography. These derivatives tend to crystallize in chiral space groups, an attribute significant for molecular structure analysis (Palusiak et al., 2004).
Research into naphtho[2,1-c]isoxazoles, closely related to this compound, has led to new synthetic methods. These methods enable the creation of complex molecular structures, potentially useful in various chemical applications (Ji et al., 2006).
The compound's analogs have been explored as potential cyclooxygenase-2 (COX-2) inhibitors. This research is crucial for developing new anti-inflammatory drugs, as COX-2 inhibitors play a vital role in reducing inflammation (Shi et al., 2012).
Synthetic Methodologies and Molecular Properties:
The synthesis of isoxazole derivatives has been a subject of study due to their diverse applications. Research on formazans derived from Mannich bases of related compounds indicates the versatility of these synthetic routes in producing antimicrobial agents (Sah et al., 2014).
Investigations into the spectral-luminescent properties of difluorophenyl-oxadiazoles, which share a structural similarity with the compound , provide insights into their potential use in optoelectronic devices and sensors (Mikhailov et al., 2018).
Research into aminoalkoxy substituted isoxazole derivatives, similar to the compound of interest, has led to potential anti-osteoporotic agents. These compounds show promising results in promoting osteoblast activity, crucial for bone health (Chen et al., 2013).
Propriétés
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-14-3-5-15(6-4-14)25-11-19(23)26-10-13-9-18(27-22-13)16-7-2-12(20)8-17(16)21/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXSQDKIWGAGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

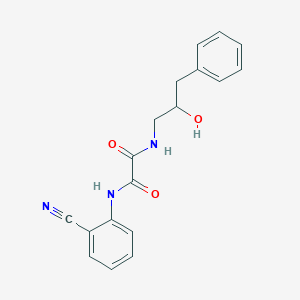

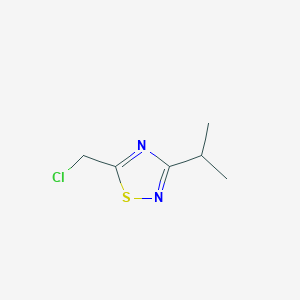
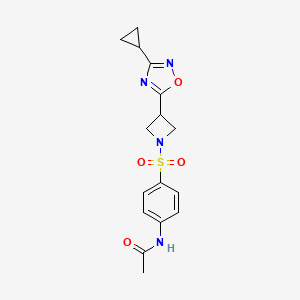
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)
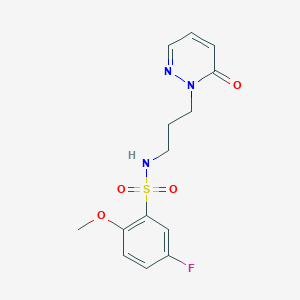
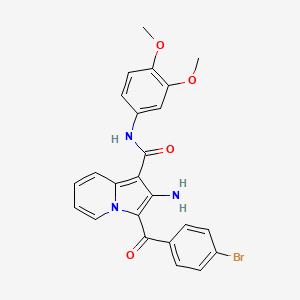
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2492783.png)
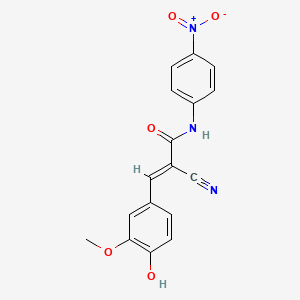

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)
![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492790.png)
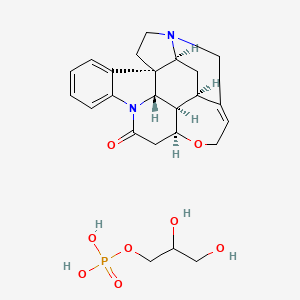
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)